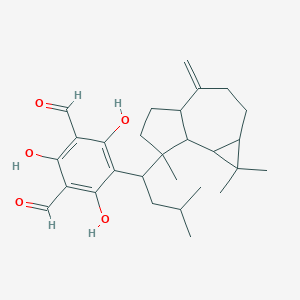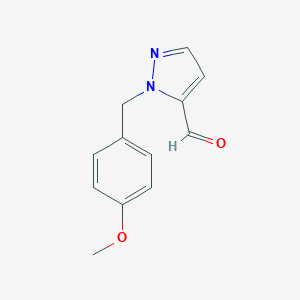
(Perfluoro-n-decyl)ethane
Übersicht
Beschreibung
(Perfluoro-n-decyl)ethane is a fluorinated organic compound with the molecular formula C12H5F21 and a molecular weight of 548.13 . It is characterized by its high thermal and chemical stability due to the presence of strong carbon-fluorine bonds. This compound is primarily used in scientific research, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of (Perfluoro-n-decyl)ethane involves the fluorination of decyl ethane. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid side reactions . Industrial production methods often involve high-energy irradiation techniques, such as electron beam or gamma irradiation, to achieve the desired fluorination .
Analyse Chemischer Reaktionen
(Perfluoro-n-decyl)ethane is known for its chemical inertness, which makes it resistant to many types of chemical reactions. it can undergo certain reactions under specific conditions:
Substitution Reactions: The hydrogen atoms in the compound can be substituted with other functional groups using strong nucleophiles.
Elimination Reactions: Under the influence of strong bases, the compound can undergo elimination reactions to form double bonds.
Oxidation and Reduction: Due to its stability, this compound is less prone to oxidation and reduction reactions compared to non-fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(Perfluoro-n-decyl)ethane has several applications in scientific research:
Proteomics: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Material Science: The compound’s high stability makes it suitable for use in the development of advanced materials, such as perfluoroelastomers.
Environmental Science: It is used in the study of per- and polyfluoroalkyl substances (PFAS) and their impact on the environment.
Wirkmechanismus
The mechanism of action of (Perfluoro-n-decyl)ethane is primarily related to its chemical stability and resistance to degradation. The strong carbon-fluorine bonds prevent the compound from breaking down easily, making it persistent in the environment . This stability also allows it to interact with other molecules in a controlled manner, which is useful in various research applications .
Vergleich Mit ähnlichen Verbindungen
(Perfluoro-n-decyl)ethane can be compared with other perfluorinated compounds, such as:
Perfluorooctanoic Acid (PFOA): Both compounds are highly stable and resistant to degradation, but PFOA is more commonly studied for its environmental and health impacts.
Perfluorooctanesulfonic Acid (PFOS): Similar to PFOA, PFOS is another well-known perfluorinated compound with significant environmental persistence.
Perfluoroalkylvinyl Ethers: These compounds are used in the production of perfluoroelastomers and share similar chemical properties with this compound.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPGRQWHZOWFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)10(CH2)2H, C12H5F21 | |
| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895252 | |
| Record name | 1-(Perfluorodecyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154478-87-2 | |
| Record name | 1-(Perfluorodecyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















